molecular formula C12H8O2S2 B1390915 4H-thieno[3,2-c]thiochromene-2-carboxylic acid CAS No. 26268-05-3

4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Cat. No.: B1390915
CAS No.: 26268-05-3
M. Wt: 248.3 g/mol
InChI Key: DSLNPJCJIWZKMV-UHFFFAOYSA-N
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Description

4H-Thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and chromene structures. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

4H-thieno[3,2-c]thiochromene-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, it may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways related to inflammation and apoptosis, potentially leading to altered cell survival and proliferation . Furthermore, it may affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules, depending on the nature of the interaction . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for elucidating the compound’s overall biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound can affect its overall activity and efficacy in biological systems.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the intramolecular cyclization of suitable precursors. One common method includes the palladium-catalyzed intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes . This reaction proceeds under mild conditions and is tolerant to various functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed reactions and other metal-catalyzed cyclizations are likely to be employed due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4H-Thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.

    Substitution: Various electrophiles under appropriate conditions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2S2/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNPJCJIWZKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225233
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26268-05-3
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26268-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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